Cas no 1208081-61-1 ([5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester)

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester structure
1208081-61-1 structure
Product name:[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
CAS No:1208081-61-1
MF:C12H11FN2O3
MW:250.225746393204
MDL:MFCD15142824
CID:4685724

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
    • SBB100728
    • ethyl 2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
    • [5-(3-fluorophenyl)-[1,2,4]oxadiazol-3-yl]acetic acid ethyl ester
    • MDL: MFCD15142824
    • Inchi: 1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
    • InChI Key: CCGSHVJLGMBBCP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=NC(CC(=O)OCC)=NO1

Computed Properties

  • Exact Mass: 250.075
  • Monoisotopic Mass: 250.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2

[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB302329-500 mg
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester; 95%
1208081-61-1
500 mg
€252.10 2023-07-20
abcr
AB302329-1g
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester, 95%; .
1208081-61-1 95%
1g
€362.50 2025-02-15
abcr
AB302329-5g
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester, 95%; .
1208081-61-1 95%
5g
€1050.10 2025-02-15
abcr
AB302329-500mg
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester, 95%; .
1208081-61-1 95%
500mg
€252.10 2025-02-15
abcr
AB302329-1 g
[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester; 95%
1208081-61-1
1 g
€362.50 2023-07-20

Additional information on [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Recent Advances in the Study of [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS: 1208081-61-1)

The compound [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS: 1208081-61-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This oxadiazole derivative is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological efficacy in various disease models.

One of the key areas of research has been the compound's role as a modulator of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester exhibits potent inhibitory activity against certain kinases involved in inflammatory responses. The study utilized in vitro assays and molecular docking simulations to identify the binding affinity and selectivity of the compound, suggesting its potential as a lead candidate for developing novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, recent investigations have explored its anticancer potential. A preprint article from Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers attributed this effect to the compound's unique structural features, which facilitate interactions with key apoptotic proteins. These findings open new avenues for designing targeted therapies for drug-resistant cancers.

The synthetic pathways for [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester have also been refined in recent years. A 2023 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis method, emphasizing green chemistry principles. This advancement is critical for facilitating large-scale production and further preclinical testing, addressing one of the major bottlenecks in drug development.

Despite these promising developments, challenges remain. For instance, the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, [5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester represents a promising scaffold for drug discovery, with recent studies underscoring its therapeutic potential across multiple disease areas. Continued research will be essential to fully unlock its clinical value and overcome existing limitations.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1208081-61-1)[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
A1109043
Purity:99%/99%
Quantity:1g/5g
Price ($):215.0/622.0